molecular formula C12H9N7OS B11050439 Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-

Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-

Cat. No.: B11050439
M. Wt: 299.31 g/mol
InChI Key: AJWOJBOKJYRSAH-UHFFFAOYSA-N
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Description

{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE typically involves multiple steps, starting with the formation of the oxadiazole and triazole rings The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of these rings

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or other reduced forms.

Scientific Research Applications

{[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL CYANIDE involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used in anticoagulant applications.

Properties

Molecular Formula

C12H9N7OS

Molecular Weight

299.31 g/mol

IUPAC Name

2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C12H9N7OS/c13-6-7-21-12-16-15-11(9-10(14)18-20-17-9)19(12)8-4-2-1-3-5-8/h1-5H,7H2,(H2,14,18)

InChI Key

AJWOJBOKJYRSAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC#N)C3=NON=C3N

Origin of Product

United States

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